3-(Difluoromethyl)-2,5-difluorobenzoic acid
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Overview
Description
3-(Difluoromethyl)-2,5-difluorobenzoic acid is a chemical compound characterized by the presence of difluoromethyl and difluorobenzoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2,5-difluorobenzoic acid typically involves the introduction of difluoromethyl groups into the benzoic acid structure. One common method involves the use of difluoromethylation reagents under specific reaction conditions. For instance, the difluoromethylation of aromatic compounds can be achieved using difluorocarbene precursors in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as phase-transfer catalysis and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-2,5-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoic acids .
Scientific Research Applications
3-(Difluoromethyl)-2,5-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2,5-difluorobenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s difluoromethyl groups play a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
- 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid
Uniqueness: 3-(Difluoromethyl)-2,5-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high specificity and reactivity .
Properties
Molecular Formula |
C8H4F4O2 |
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Molecular Weight |
208.11 g/mol |
IUPAC Name |
3-(difluoromethyl)-2,5-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,7H,(H,13,14) |
InChI Key |
FASVQBZUUQVOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)C(=O)O)F |
Origin of Product |
United States |
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